molecular formula C15H16O B561147 (8E,10E)-pentadeca-1,8,10-trien-4,6-diyn-3-one CAS No. 19812-25-0

(8E,10E)-pentadeca-1,8,10-trien-4,6-diyn-3-one

Katalognummer: B561147
CAS-Nummer: 19812-25-0
Molekulargewicht: 212.292
InChI-Schlüssel: FCTWTXOIPKRSGG-XBLVEGMJSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(8E,10E)-pentadeca-1,8,10-trien-4,6-diyn-3-one is an organic compound with a unique structure characterized by multiple double and triple bonds

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (8E,10E)-pentadeca-1,8,10-trien-4,6-diyn-3-one typically involves the use of alkyne and alkene precursors. One common method is the coupling of terminal alkynes with alkenes under specific reaction conditions, such as the use of a palladium catalyst and a base. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale coupling reactions using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

(8E,10E)-pentadeca-1,8,10-trien-4,6-diyn-3-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding epoxides or other oxygenated derivatives.

    Reduction: Reduction reactions can convert the triple bonds to double bonds or single bonds, depending on the reagents and conditions used.

    Substitution: The compound can undergo substitution reactions, where one or more hydrogen atoms are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and osmium tetroxide (OsO₄).

    Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method for reducing triple bonds.

    Substitution: Halogenation reactions using bromine (Br₂) or chlorine (Cl₂) can introduce halogen atoms into the compound.

Major Products Formed

    Oxidation: Epoxides and diols.

    Reduction: Alkenes and alkanes.

    Substitution: Halogenated derivatives.

Wissenschaftliche Forschungsanwendungen

(8E,10E)-pentadeca-1,8,10-trien-4,6-diyn-3-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.

    Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials.

Wirkmechanismus

The mechanism of action of (8E,10E)-pentadeca-1,8,10-trien-4,6-diyn-3-one involves its interaction with molecular targets, such as enzymes and receptors. The compound’s multiple double and triple bonds allow it to form covalent bonds with nucleophilic sites on proteins and other biomolecules, potentially leading to inhibition or activation of specific pathways.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 1,8,10-Pentadecatriene-4,6-diyne-3-ol
  • 1,8,10-Pentadecatriene-4,6-diyne-3-amine

Comparison

(8E,10E)-pentadeca-1,8,10-trien-4,6-diyn-3-one is unique due to its ketone functional group, which imparts different reactivity and properties compared to its alcohol and amine analogs. The ketone group can participate in additional types of reactions, such as nucleophilic addition, making it a versatile compound for various applications.

Eigenschaften

CAS-Nummer

19812-25-0

Molekularformel

C15H16O

Molekulargewicht

212.292

IUPAC-Name

(8E,10E)-pentadeca-1,8,10-trien-4,6-diyn-3-one

InChI

InChI=1S/C15H16O/c1-3-5-6-7-8-9-10-11-12-13-14-15(16)4-2/h4,7-10H,2-3,5-6H2,1H3/b8-7+,10-9+

InChI-Schlüssel

FCTWTXOIPKRSGG-XBLVEGMJSA-N

SMILES

CCCCC=CC=CC#CC#CC(=O)C=C

Synonyme

(8E,10E)-1,8,10-Pentadecatriene-4,6-diyn-3-one

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.